1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the thiophene ring and piperazine moiety in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Piperazine Moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.
Attachment of the Thiophene Ring: The final step includes the acylation of the piperazine nitrogen with thiophene-3-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole derivatives.
Medicine: Potential use as a therapeutic agent due to its pharmacological properties.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the thiophene and piperazine moieties suggests potential interactions with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(2-(4-(benzoyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-methyl-N-(2-(4-(furan-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The unique combination of the thiophene ring and piperazine moiety in 1-methyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide may confer distinct pharmacological properties compared to similar compounds. This uniqueness can be explored further in drug development and other scientific research applications.
Properties
IUPAC Name |
1-methyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-19-10-13(17-18-19)14(22)16-3-4-20-5-7-21(8-6-20)15(23)12-2-9-24-11-12/h2,9-11H,3-8H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZQHZIKRASQCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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